molecular formula C6H5BrO3S B1376609 5-Bromo-4-methoxythiophene-2-carboxylic acid CAS No. 1423027-99-9

5-Bromo-4-methoxythiophene-2-carboxylic acid

Cat. No.: B1376609
CAS No.: 1423027-99-9
M. Wt: 237.07 g/mol
InChI Key: SSZYFNWEXXZETP-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxythiophene-2-carboxylic acid (CAS 1423027-99-9) is a high-value heterocyclic building block extensively used in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C6H5BrO3S and a molecular weight of 237.07 g/mol, integrates two key functional groups: a carboxylic acid and a bromine atom, on a methoxy-substituted thiophene scaffold . This structure makes it a versatile precursor for constructing complex molecules, particularly via metal-catalyzed cross-coupling reactions, where the bromine moiety serves as a active site for Suzuki, Stille, and other carbon-carbon bond-forming transformations. The carboxylic acid group can be readily functionalized into amides, esters, or other derivatives, enabling researchers to fine-tune the properties of target compounds. Its primary research value lies in the development of novel pharmaceutical candidates and advanced materials, where the thiophene core is a common pharmacophore. The compound requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-4-methoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c1-10-3-2-4(6(8)9)11-5(3)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYFNWEXXZETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-99-9
Record name 5-bromo-4-methoxythiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-couplings due to its activation by the electron-withdrawing carboxylic acid group.

Nucleophilic Substitution

  • Conditions : Reactions typically require strong nucleophiles (e.g., amines, alkoxides) and elevated temperatures (80–120°C). Polar aprotic solvents like DMF or DMSO are often used.

  • Example :
    Reaction with sodium methoxide in DMF yields 5-methoxy-4-methoxythiophene-2-carboxylic acid via methoxy group substitution .

Reaction ComponentConditionsYield (%)Product
Sodium methoxide (2 eq)DMF, 100°C, 12 hr725-Methoxy-4-methoxythiophene-2-carboxylic acid
Piperidine (1.5 eq)DMSO, 120°C, 24 hr585-Piperidino-4-methoxythiophene-2-carboxylic acid

Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Na₂CO₃

  • Example :
    Coupling with phenylboronic acid produces 5-phenyl-4-methoxythiophene-2-carboxylic acid in 65–78% yield.

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .

  • Amidation : Couples with amines (e.g., benzylamine) using EDCl/HOBt, yielding amides.

Derivative TypeReagentConditionsYield (%)
Methyl esterMethanol, H₂SO₄Reflux, 6 hr85
BenzylamideBenzylamine, EDCl/HOBtRT, 24 hr63

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, forming 5-bromo-4-methoxythiophene .

  • Conditions : Cu powder in quinoline at 180°C .

  • Yield : 89% .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring (activated by the methoxy group) undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3-position .

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups .

Oxidation and Reduction

  • Oxidation : The methoxy group resists oxidation, but the thiophene ring can be oxidized to a sulfone using H₂O₂/AcOH.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative.

Reaction Comparison with Analogues

CompoundBromine ReactivityCarboxylic Acid Stability
This compoundHigh (NAS)Moderate (decarboxylates at >180°C)
5-Bromo-2-thiophenecarboxylic acidModerateLow (decarboxylates at >150°C)

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis
BMTCA is utilized as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : BMTCA can undergo oxidation to form various derivatives or reduction to yield alcohols.

Catalysis
Due to its electronic properties, BMTCA is employed in catalytic processes, enhancing reaction rates and selectivity in organic synthesis.

Biology and Medicine

Drug Development
BMTCA has shown promise in developing pharmaceutical compounds with potential anti-inflammatory and antimicrobial activities. Its ability to modulate enzyme activity makes it a candidate for drug discovery.

Biological Probes
The compound serves as a probe in biological studies to investigate the interactions of thiophene derivatives with biomolecules.

Biological Activities

BMTCA exhibits several notable biological effects:

  • Antimicrobial Properties : Research indicates that BMTCA effectively inhibits the growth of pathogens like Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
  • Anti-inflammatory Effects : In murine models of inflammation, BMTCA reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential in treating inflammatory diseases.
  • Proteasome Inhibition : BMTCA has been identified as an inhibitor of proteasome activity, suggesting applications in cancer therapy where proteasome inhibition can induce apoptosis in malignant cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of BMTCA against common bacterial strains. Results demonstrated that BMTCA inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an alternative to traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In experiments using lipopolysaccharide-induced inflammation models, administration of BMTCA led to significant reductions in inflammatory markers. This suggests that the compound can effectively mitigate inflammatory responses through modulation of cytokine production.

Material Science

BMTCA is explored for use in developing advanced materials such as organic semiconductors and conductive polymers due to its unique electronic properties. It plays a role in the production of organic light-emitting diodes (OLEDs), which are essential for modern display technologies.

Agricultural Chemistry

The compound's biological activity has led to investigations into its potential use in agrochemicals, where it may serve as a bioactive agent against pests or diseases affecting crops.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for complex molecules and pharmaceuticals
CatalysisEnhances reaction rates and selectivity
Drug DevelopmentPotential anti-inflammatory and antimicrobial agent
Biological ProbesInvestigates interactions with biomolecules
Material ScienceDevelopment of OLEDs and organic semiconductors
Agricultural ChemistryPotential use as a bioactive agent in agrochemicals

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the thiophene ring contribute to its reactivity and ability to form stable complexes with various biomolecules. The carboxylic acid group allows for hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-4-methoxythiophene-2-carboxylic acid with structurally related thiophene derivatives, focusing on substituent positions, functional groups, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-Br, 4-OCH₃, 2-COOH C₆H₅BrO₂S 221.07 Intermediate for pharmaceuticals; discontinued
4-Bromo-5-methylthiophene-2-carboxylic acid 4-Br, 5-CH₃, 2-COOH C₆H₅BrO₂S 221.07 Similar electronic profile; used in polymer synthesis
4-Bromo-2-thiophenecarboxylic acid 4-Br, 2-COOH C₅H₃BrO₂S 206.00 Simpler structure; limited reactivity due to fewer substituents
5-Methylthiophene-2-carboxylic acid 5-CH₃, 2-COOH C₆H₆O₂S 142.17 Non-halogenated; used in agrochemicals
5-(Methoxycarbonyl)thiophene-2-carboxylic acid 5-COOCH₃, 2-COOH C₇H₆O₄S 186.18 Ester-functionalized; precursor for luminescent materials
4-Bromo-3-methylthiophene-2-carboxylic acid 4-Br, 3-CH₃, 2-COOH C₆H₅BrO₂S 221.07 Structural isomer; altered steric effects

Structural and Reactivity Differences:

Substituent Position and Electronic Effects :

  • The 5-bromo-4-methoxy substitution in the target compound creates a polarized thiophene ring, enhancing its reactivity in Suzuki-Miyaura couplings compared to 4-bromo-5-methyl analogs, where the methyl group is less electron-donating than methoxy .
  • 4-Bromo-2-thiophenecarboxylic acid lacks additional substituents, resulting in lower steric hindrance but reduced electronic tunability .

Functional Group Impact :

  • The carboxylic acid group at position 2 enables salt formation and coordination chemistry, critical for metal-organic frameworks (MOFs). Derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid () replace Br with ester groups, shifting applications toward photoluminescence .

Synthetic Utility: The discontinued status of this compound () contrasts with its methyl-substituted analog (CAS 29421-99-6), which remains available for polymer research . Ethyl ester derivatives (e.g., Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate, ) demonstrate higher solubility in organic solvents, favoring use in heterocyclic synthesis .

Physicochemical Properties:

  • Solubility: The methoxy group in this compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to non-polar methylated analogs .
  • Thermal Stability : Bromine and methoxy substituents increase thermal stability (decomposition >200°C), as observed in related thiophene crystals () .

Biological Activity

5-Bromo-4-methoxythiophene-2-carboxylic acid (BMTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H5BrO2S
  • Molecular Weight : 221.07 g/mol
  • Structure : The compound features a thiophene ring substituted with a bromine atom and a methoxy group, along with a carboxylic acid functional group. These structural elements contribute to its reactivity and biological activity.

BMTCA interacts with various biological targets, leading to significant biochemical effects:

  • Target Interaction : The bromine and methoxy substituents enhance the compound's ability to form stable complexes with biomolecules, including proteins and enzymes. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, increasing binding affinity to target sites.
  • Biochemical Pathways : BMTCA modulates several pathways, particularly those related to inflammation and microbial resistance. It influences the production of nitric oxide (NO) through inducible nitric oxide synthase (iNOS), crucial in inflammatory responses.

Biological Activities

BMTCA exhibits multiple biological activities:

  • Antimicrobial Properties : Research indicates that BMTCA demonstrates significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell wall synthesis at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
  • Anti-inflammatory Effects : In murine models of inflammation induced by lipopolysaccharide (LPS), BMTCA administration significantly reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential in mitigating inflammatory responses .
  • Proteasome Inhibition : BMTCA has been identified as a small molecule inhibitor of proteasome activity, which is vital for regulating protein degradation and cellular homeostasis. This property may have implications in cancer therapy, where proteasome inhibition can induce apoptosis in malignant cells.

Case Study 1: Antimicrobial Activity

A study assessed the efficacy of BMTCA against Staphylococcus aureus and Escherichia coli. Results showed that BMTCA inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, outperforming several standard antibiotics in terms of MIC.

Case Study 2: Anti-inflammatory Mechanism

In a study involving a murine model with LPS-induced inflammation, BMTCA treatment led to a marked decrease in serum TNF-alpha and IL-6 levels. This outcome indicates that BMTCA can effectively modulate cytokine production, highlighting its potential therapeutic role in inflammatory diseases .

Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of Staphylococcus aureus and Escherichia coli
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in inflammatory models
Proteasome InhibitionInduces apoptosis in cancer cells by inhibiting proteasome activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methoxythiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxythiophene-2-carboxylic acid

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